2-Bromo-2-fluoro-1-phenylethanone
Overview
Description
2-Bromo-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C8H6BrFO It is a derivative of acetophenone, where the methyl group is substituted with a bromine and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-fluoro-1-phenylethanone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include controlling the reaction time, temperature, and the dosage of the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-fluoro-1-phenylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Bromo-2-fluoro-1-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-fluoro-1-phenylethanone involves its interaction with molecular targets through its carbonyl group and halogen atoms. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its use and the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the fluorine atom.
2-Fluoro-1-phenylethanone: Similar structure but lacks the bromine atom.
Acetophenone: The parent compound without any halogen substitutions.
Uniqueness
2-Bromo-2-fluoro-1-phenylethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual substitution makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-2-fluoro-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLCYODFDSRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502023 | |
Record name | 2-Bromo-2-fluoro-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-75-5 | |
Record name | 2-Bromo-2-fluoro-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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